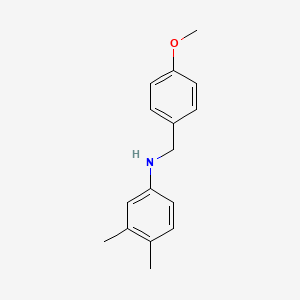

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine

Übersicht

Beschreibung

The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, without specific data for “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide a detailed analysis .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. The specific reactions that “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine” would undergo depend on the specific conditions and reagents present .Wissenschaftliche Forschungsanwendungen

Modification of Polymeric Materials

Research by Aly & El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including aromatic ones, to enhance their thermal stability and biological activities. This modification process could potentially utilize compounds like "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine" for developing medical applications due to improved thermal stability and biological response of the polymers Aly & El-Mohdy, 2015.

Corrosion Inhibition

Emregül & Hayvalı (2006) investigated the Schiff base compounds, including those similar in structure to "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine," for their ability to inhibit steel corrosion in acidic environments. These compounds were found to significantly reduce corrosion rates, suggesting their potential application in protecting materials against corrosion Emregül & Hayvalı, 2006.

Antimicrobial and Antifungal Applications

The synthesis and application of amine compounds for antimicrobial and antifungal purposes have been explored, indicating that derivatives of "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine" could have significant biological activity against various bacteria and fungi. This application is particularly relevant in the development of new pharmaceuticals and health care products Jafar et al., 2017.

Photophysical Properties and Applications

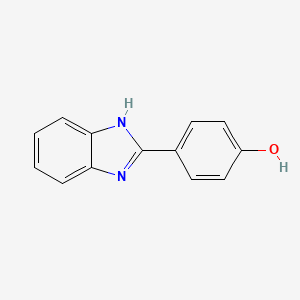

Zhang, Li, & Wang (2013) designed and synthesized novel phosphorescent iridium complexes with ligands based on benzimidazole and benzyl-amine derivatives. These complexes exhibit high-efficiency green emission and have potential applications in non-doped electrophosphorescent devices, highlighting the versatility of amines in advanced material applications Zhang, Li, & Wang, 2013.

Catalysis and Organic Synthesis

Compounds similar to "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine" have been utilized as intermediates in catalytic processes and organic synthesis, showcasing their importance in creating complex molecular structures. This includes their role in asymmetric hydrogenations and the synthesis of ligands for catalytic applications, demonstrating the compound's potential in facilitating diverse chemical reactions Cheemala & Knochel, 2007.

Wirkmechanismus

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. These can include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data for “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide information on its safety and hazards .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNSNCXDDQQHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325982 | |

| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine | |

CAS RN |

337499-55-5 | |

| Record name | N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)